molecular formula C17H15N3OS B2475638 N-(2-PHENYLETHYL)-4-(PYRIDIN-4-YL)-1,3-THIAZOLE-2-CARBOXAMIDE CAS No. 1251704-35-4

N-(2-PHENYLETHYL)-4-(PYRIDIN-4-YL)-1,3-THIAZOLE-2-CARBOXAMIDE

Cat. No.: B2475638
CAS No.: 1251704-35-4
M. Wt: 309.39
InChI Key: QXSFGGMQLYWHGR-UHFFFAOYSA-N
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Description

N-(2-Phenylethyl)-4-(pyridin-4-yl)-1,3-thiazole-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiazole ring, a pyridine ring, and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Phenylethyl)-4-(pyridin-4-yl)-1,3-thiazole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.

    Attachment of the Pyridine Ring: The pyridine ring can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the pyridine is coupled with a halogenated thiazole intermediate in the presence of a palladium catalyst.

    Introduction of the Phenylethyl Group: The phenylethyl group can be attached through a Friedel-Crafts alkylation reaction, where the thiazole-pyridine intermediate is reacted with phenylethyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-Phenylethyl)-4-(pyridin-4-yl)-1,3-thiazole-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the thiazole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the halogen atoms on the thiazole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Amines, thiols, halogenated intermediates

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced thiazole derivatives

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

N-(2-Phenylethyl)-4-(pyridin-4-yl)-1,3-thiazole-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(2-Phenylethyl)-4-(pyridin-4-yl)-1,3-thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, apoptosis, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Phenylethyl)-4-(pyridin-3-yl)-1,3-thiazole-2-carboxamide
  • N-(2-Phenylethyl)-4-(pyridin-2-yl)-1,3-thiazole-2-carboxamide
  • N-(2-Phenylethyl)-4-(quinolin-4-yl)-1,3-thiazole-2-carboxamide

Uniqueness

N-(2-Phenylethyl)-4-(pyridin-4-yl)-1,3-thiazole-2-carboxamide stands out due to its specific structural arrangement, which imparts unique chemical reactivity and biological activity. The position of the pyridine ring and the presence of the phenylethyl group contribute to its distinct properties compared to similar compounds.

Properties

IUPAC Name

N-(2-phenylethyl)-4-pyridin-4-yl-1,3-thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c21-16(19-11-6-13-4-2-1-3-5-13)17-20-15(12-22-17)14-7-9-18-10-8-14/h1-5,7-10,12H,6,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXSFGGMQLYWHGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=NC(=CS2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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